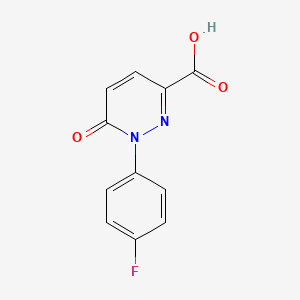

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHLEFHDAHNXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the construction of the pyridazine ring followed by functionalization with the 4-fluorophenyl group and installation of the carboxylic acid functionality. The key synthetic approaches include:

Condensation Reactions:

The pyridazine core is often formed via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. This approach allows for the formation of the dihydropyridazine ring with the ketone and carboxylic acid groups positioned appropriately.Hantzsch-type Synthesis:

Although more common for dihydropyridines, adaptations of the Hantzsch synthesis involving aldehydes, β-keto esters, and hydrazine or amines can be used to build related heterocyclic systems. For the target compound, condensation of 4-fluorobenzylamine or 4-fluorobenzaldehyde derivatives with suitable keto precursors under acidic or basic conditions in solvents like ethanol or methanol is reported.Ring Expansion and Rearrangement Methods:

Advanced synthetic routes involve ring expansion of isoxazole derivatives mediated by molybdenum hexacarbonyl (Mo(CO)6), which has been demonstrated for related 4-oxo-1,4-dihydropyridine-3-carboxylates. This method could be adapted for pyridazine analogs by using isoxazole precursors bearing appropriate substituents, followed by rearrangement to the pyridazine ring.

Detailed Synthetic Route Example

A representative synthetic route based on literature and analogous compounds includes:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of Isoxazole Intermediate | Cycloaddition of nitrile oxides (from N-hydroxyimidoyl chlorides) to propargyl halides, followed by cyanation and esterification | Formation of methyl 2-(isoxazol-5-yl)-3-oxopropanoates |

| 2 | Mo(CO)6-Mediated Ring Expansion | Heating methyl 2-(isoxazol-5-yl)-3-oxopropanoates with Mo(CO)6 in refluxing xylene | Formation of 4-oxo-1,4-dihydropyridine-3-carboxylates |

| 3 | Functional Group Modification | Introduction of 4-fluorophenyl substituent via nucleophilic substitution or coupling reactions | Target compound with 4-fluorophenyl group at position 1 |

| 4 | Hydrolysis and Purification | Acid/base hydrolysis to convert esters to carboxylic acids, followed by recrystallization or chromatography | Pure this compound |

This multi-step approach allows for high regioselectivity and functional group tolerance.

Industrial Scale Considerations

Optimization of Reaction Conditions:

Industrial synthesis often optimizes temperature, solvent choice, and reagent stoichiometry to maximize yield and purity. Continuous flow reactors and automated systems may be employed for better control.Purification Techniques:

High-performance liquid chromatography (HPLC) and recrystallization are standard for isolating the final product with high purity.

Reaction Mechanisms and Chemical Transformations

Condensation and Cyclization:

Formation of the pyridazine ring involves nucleophilic attack of hydrazine nitrogen atoms on carbonyl carbons of keto esters or aldehydes, followed by cyclization and dehydration.Substitution Reactions:

The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) depending on the precursor used.Oxidation/Reduction:

The ketone group at position 6 can be selectively oxidized or reduced to modify the compound’s properties if needed.

Comparative Data Table of Related Compounds and Preparation Notes

Summary of Research Findings

The preparation of this compound is best achieved through a combination of classical heterocyclic condensation reactions and modern ring expansion techniques using isoxazole intermediates and Mo(CO)6-mediated rearrangements.

The 4-fluorophenyl substituent is introduced either by direct substitution or via coupling reactions, ensuring the preservation of the pyridazine core and functional groups.

Industrial synthesis benefits from optimized reaction conditions and advanced purification methods to ensure high yield and purity suitable for pharmaceutical or chemical research applications.

Comparative studies with related pyridine and dihydropyridine derivatives provide insights into the influence of ring nitrogen atoms and substituents on synthetic strategy and compound properties.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl ring and the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products:

Oxidation Products: Pyridazine N-oxides.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted pyridazine and fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that derivatives of pyridazine compounds, including 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

-

Cancer Treatment

- Preliminary studies suggest that this compound may have anticancer properties. For example, similar compounds have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation. This mechanism could potentially be explored further in the context of human cancers .

-

Anti-inflammatory Effects

- Some studies have reported that pyridazine derivatives can exhibit anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases. The exact mechanisms are still under investigation, but these compounds could modulate inflammatory pathways effectively .

Agricultural Applications

- Pesticide Development

- Growth Promoters

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of pyridazine derivatives demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The para-fluorophenyl group in the target compound enhances electrophilicity at the pyridazine core, favoring nucleophilic substitution and cyclization reactions. In contrast, the furylmethyl group in 1-(2-furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid provides electron density, reducing reactivity in polar environments .

- Positional Isomerism : The ortho-fluorophenyl analog exhibits steric strain due to proximity between fluorine and the pyridazine ring, reducing metabolic stability compared to the para-isomer .

Physicochemical Properties

- Hydrogen Bonding : The carboxylic acid group in the target compound enables strong intermolecular interactions, improving crystallinity and thermal stability. Substitution with acetic acid (2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid ) reduces hydrogen bond strength due to the longer alkyl chain .

- Solubility: The para-fluorophenyl group increases hydrophobicity compared to the parent compound (6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate), affecting bioavailability in aqueous systems .

Biological Activity

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (commonly referred to as "compound") is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : C11H7FN2O3

- Molecular Weight : 234.19 g/mol

- IUPAC Name : 1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid

- CAS Number : 926238-43-9

- Appearance : Powder

Biological Activity Overview

The biological activities of the compound have been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines and its potential as an anti-inflammatory agent.

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes the IC50 values reported in different studies:

These values suggest that the compound is particularly effective in inhibiting the growth of liver and stomach cancer cells.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to:

- Induce expression of cyclin-dependent kinase (CDK) inhibitors such as p21^Cip1/Waf1, leading to cell cycle arrest at the G2/M phase.

- Down-regulate cyclin B1 and CDK1 expression, which are critical for cell cycle progression .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- In Vivo Studies :

- Structure-Activity Relationship (SAR) :

- Selectivity Profiling :

Safety Profile

While promising in terms of efficacy, safety data for this compound is limited. Preliminary assessments indicate that it may cause skin irritation and is harmful if ingested . Further toxicological studies are needed to fully understand its safety profile.

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via multi-step pathways involving substitution and hydrolysis reactions. For example, analogous compounds (e.g., 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) are synthesized through substitution with fluorophenyl groups followed by hydrolysis of ester intermediates . Optimization includes:

- Catalysts : Palladium or copper catalysts for coupling reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Temperature : Mild conditions (60–100°C) to minimize side reactions.

- Purification : Column chromatography or recrystallization to improve purity. Yield improvements focus on reducing by-products via controlled stoichiometry and inert atmospheres.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Stable under recommended conditions (room temperature, dry environment), but incompatible with strong oxidizers or bases .

- Emergency Procedures : Immediate rinsing with water for skin contact and medical consultation for ingestion/inhalation .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of dihydropyridazine derivatives?

Methodological Answer: Contradictions in NMR, IR, or mass spectrometry data require:

- Multi-Technique Validation : Combine -NMR, -NMR, and X-ray crystallography (if crystalline) to confirm substituent positions .

- Isotopic Labeling : Use -NMR for fluorine-containing derivatives to track electronic environments.

- Computational Modeling : Density Functional Theory (DFT) to predict chemical shifts and compare with experimental data .

- Repeat Experiments : Ensure reproducibility under controlled conditions to rule out impurities.

Q. How does the compound’s stability vary under different pH or solvent conditions, and what analytical methods validate this?

Methodological Answer: Stability studies should include:

- pH-Dependent Degradation : Test in buffered solutions (pH 1–13) using HPLC to monitor decomposition products. Acidic conditions may hydrolyze the pyridazine ring .

- Solvent Effects : Polar solvents (e.g., water, methanol) may accelerate hydrolysis, while non-polar solvents (e.g., toluene) enhance stability .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.

- Stability-Indicating Assays : UV-Vis spectroscopy to track absorbance changes at characteristic wavelengths (e.g., 250–300 nm) .

Q. What strategies are effective for improving the solubility and bioavailability of dihydropyridazine derivatives in pharmacological studies?

Methodological Answer:

- Salt Formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts.

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Co-Solvency : Use DMSO-water mixtures for in vitro assays.

- Nanoparticle Encapsulation : Lipid-based carriers to improve bioavailability in pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.